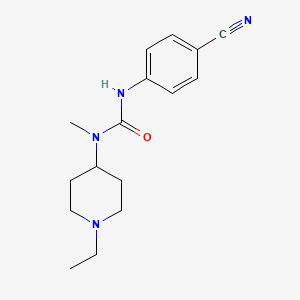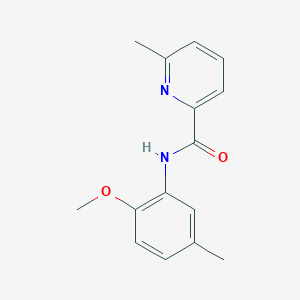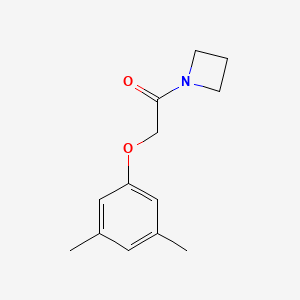![molecular formula C16H14N2O2 B7474710 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor that selectively targets the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has been widely used in scientific research to investigate the role of the PI3K pathway in various physiological and pathological processes.
作用机制
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one acts as a competitive inhibitor of the ATP-binding site of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling molecules, such as Akt and mTOR, which are essential for cell survival and proliferation.
Biochemical and Physiological Effects:
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to induce apoptosis in various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. In addition, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines.
实验室实验的优点和局限性
One of the main advantages of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one is its specificity for the PI3K pathway, which allows for the selective investigation of this pathway without affecting other signaling pathways. However, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to have off-target effects on other enzymes, such as DNA-PK and mTOR, which may complicate the interpretation of experimental results. In addition, the use of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one in vivo may be limited by its poor solubility and bioavailability.
未来方向
1. Development of more potent and selective PI3K inhibitors for clinical use in cancer therapy.
2. Investigation of the role of the PI3K pathway in other physiological and pathological processes, such as inflammation and neurodegenerative diseases.
3. Combination therapy with 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one and other targeted agents to improve the efficacy of cancer treatment.
4. Development of new delivery systems to improve the solubility and bioavailability of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one for in vivo studies.
5. Investigation of the off-target effects of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one on other signaling pathways to better understand its mechanism of action.
合成方法
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one can be synthesized through a multi-step process starting from 7-hydroxycoumarin. The key step involves the reaction between 7-hydroxycoumarin and 2-(dimethylamino)ethyl methacrylate to form the intermediate compound, which is then further reacted with 2-bromo-5-methylpyridine to yield 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one.
科学研究应用
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been extensively used in scientific research as a pharmacological tool to investigate the role of the PI3K pathway in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the activation of PI3K and downstream signaling molecules, such as Akt and mTOR, in a dose-dependent manner.
属性
IUPAC Name |
4-methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-9-16(19)20-14-10-12(6-7-13(11)14)17-15-5-3-4-8-18(15)2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHTVELIXMJVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3C=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)



![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
